

Cyclopentadecanone chemical properties and structure

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Compound of Interest

Compound Name: **Cyclopentadecanone**

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Cyclopentadecanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadecanone, a macrocyclic ketone, is a compound of significant interest, primarily owing to its extensive use as a synthetic musk in the fragrance and perfumery industries. Its characteristic musky odor has made it a valuable substitute for natural musk. Beyond its olfactory properties, its large ring structure presents an interesting scaffold for chemical modifications, making it a subject of study in organic synthesis. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical characterization of **cyclopentadecanone**, tailored for professionals in research and drug development.

Chemical Properties and Structure

Cyclopentadecanone is a 15-membered cyclic ketone.^[1] Its chemical and physical properties are summarized in the table below, providing a comprehensive overview for laboratory and research applications.

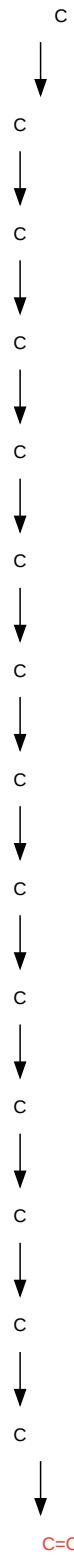
Table 1: Chemical and Physical Properties of Cyclopentadecanone

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₈ O	[1][2][3]
Molecular Weight	224.38 g/mol	[2][3][4]
Appearance	White to off-white crystalline solid or waxy substance	[5]
Odor	Mild, slightly sweet, and musk-like	[5]
Melting Point	63-65 °C	[3][6]
Boiling Point	338.3 °C at 760 mmHg; 120 °C at 0.3 mmHg	[3][6]
Density	0.9 ± 0.1 g/cm ³ ; 0.897 g/mL at 25 °C	[3]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.	[5][7]
CAS Number	502-72-7	[2][3]
IUPAC Name	Cyclopentadecanone	[2][8]
SMILES String	O=C1CCCCCCCCCCCCC1	[1][2]
InChI Key	OSOIQJGOYGSIMF-UHFFFAOYSA-N	[2][9]

Chemical Structure

The structure of **cyclopentadecanone** consists of a fifteen-membered carbon ring with a single ketone functional group.[5]

Chemical Structure of Cyclopentadecanone

[Click to download full resolution via product page](#)**Figure 1:** 2D representation of the **cyclopentadecanone** molecule.

Experimental Protocols

Synthesis of Cyclopentadecanone from Vegetable Oil

A novel and efficient method for the synthesis of **cyclopentadecanone** has been developed utilizing vegetable oil rich in 15-tetracosenic acid as a starting material.[10] This multi-step process involves ozonolysis, esterification, acyloin condensation, and reduction.[10]

Methodology:

- Ozonolysis: The double bonds of the fatty acids in the vegetable oil are cleaved through ozonolysis.[10]
- Esterification: The resulting ozonides are converted into methyl esters.[10]
- Acyloin Condensation: The diester undergoes an intramolecular acyloin condensation to form a cyclic α -hydroxy ketone (acyloin).[10]
- Reduction: The acyloin is subsequently reduced to yield **cyclopentadecanone**.[10]

The overall yield for this process is reported to be approximately 38.5%. [11]

Synthesis of Cyclopentadecanone from Vegetable Oil

Starting Material

Vegetable Oil
(rich in 15-tetracosenic acid)

Step 1

Reaction Steps

Ozonolysis

Step 2

Esterification
(to methyl esters)

Step 3

Acyloin Condensation

Step 4

Reduction

Final Product

Cyclopentadecanone

[Click to download full resolution via product page](#)**Figure 2:** Workflow for the synthesis of **cyclopentadecanone**.

Analytical Characterization

The purity and structure of synthesized **cyclopentadecanone** can be confirmed using a suite of standard analytical techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

- Sample Preparation: A dilute solution of **cyclopentadecanone** is prepared in a suitable organic solvent (e.g., hexane or ethyl acetate).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column, such as a DB-5ms, is typically suitable for separation.
- Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify **cyclopentadecanone** by comparison to a spectral library (e.g., NIST).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

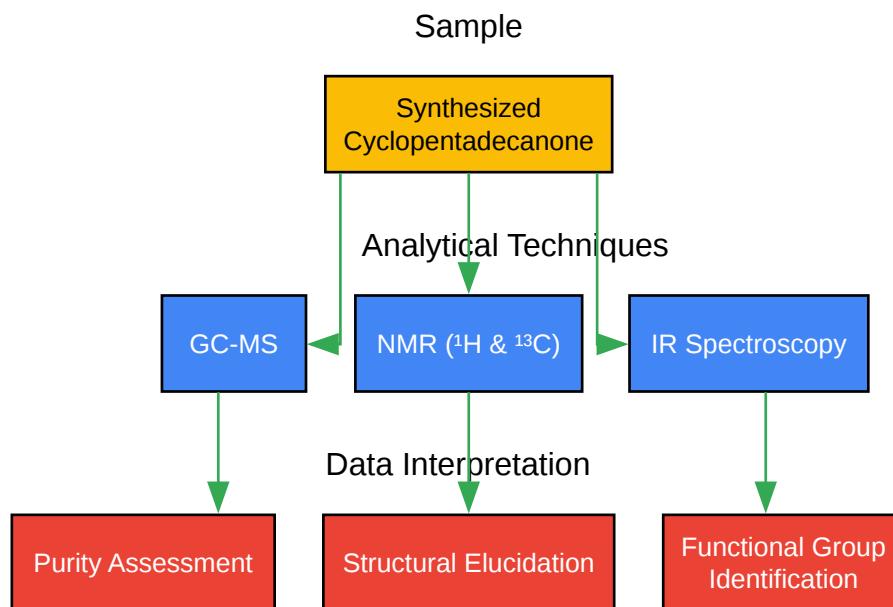
- Sample Preparation: The **cyclopentadecanone** sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to an NMR tube.
- ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the molecule. The chemical shifts, splitting patterns, and integration of these signals provide information about the electronic environment and connectivity of the protons.
- ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation: For a solid sample like **cyclopentadecanone**, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk.
- Analysis: The KBr disk is placed in the path of an infrared beam. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the chemical bonds in the molecule. A strong absorption band in the region of $1700\text{-}1725\text{ cm}^{-1}$ is characteristic of the C=O stretching vibration of a ketone.

Analytical Workflow for Cyclopentadecanone



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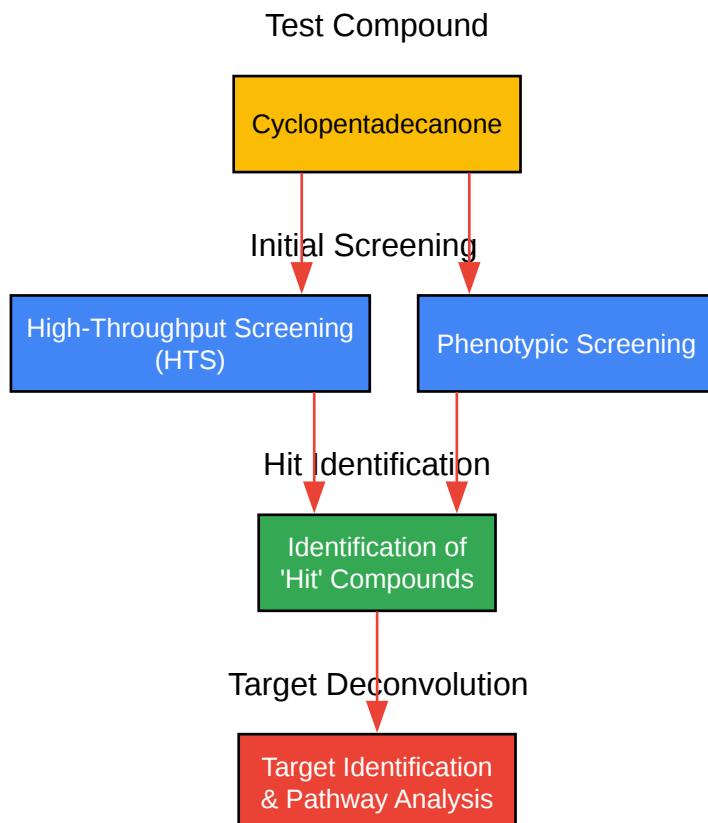
Figure 3: General workflow for the analytical characterization.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific scientific literature detailing the direct involvement of **cyclopentadecanone** in cellular signaling pathways. Its primary application and research focus have been within the fragrance industry. However, for drug development professionals, any

compound with a unique structure is a potential candidate for biological screening. The following diagram illustrates a general workflow for assessing the potential biological activity of a compound like **cyclopentadecanone**.

General Workflow for Biological Activity Screening



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Figure 4: A logical workflow for screening a novel compound.

Conclusion

Cyclopentadecanone is a well-characterized macrocyclic ketone with established chemical and physical properties. While its primary role has been in the fragrance industry, the synthetic methodologies and analytical protocols detailed in this guide provide a solid foundation for researchers interested in exploring this molecule for other applications. The lack of data on its biological activity presents an opportunity for new avenues of research, particularly in the context of drug discovery and development, where large, structurally unique macrocycles can

exhibit interesting pharmacological properties. The workflows provided offer a starting point for the synthesis, analysis, and potential biological evaluation of **cyclopentadecanone** and its derivatives.

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